3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide
Description
This compound features a pyridine ring substituted at the 3-position with a propanamide group bearing an acetamido side chain and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) moiety. Its molecular formula is C₁₃H₁₉BN₂O₃ (MW: 262.11 g/mol) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing pharmaceuticals and bioactive molecules . The acetamido-propanamide chain may enhance solubility and hydrogen-bonding interactions, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
3-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O4/c1-11(21)19-7-6-14(22)20-13-8-12(9-18-10-13)17-23-15(2,3)16(4,5)24-17/h8-10H,6-7H2,1-5H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFXJPQTOCIPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122430 | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-27-2 | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the borylation of a pyridine derivative using a palladium catalyst to introduce the dioxaborolane group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide has several applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with hydroxyl and amino groups, making it useful in bioconjugation and drug delivery systems. The compound’s boron atom can also participate in neutron capture reactions, making it valuable in BNCT .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide
- Structure : Lacks the acetamido group, featuring a simple propanamide chain.
- Molecular Formula : C₁₄H₂₁BN₂O₃ (MW: 276.14 g/mol) .
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]acetamide
- Structure : Boronic ester at the 5-position of a 2-pyridyl ring with an acetamide group .
- Molecular Formula : C₁₃H₁₉BN₂O₃ (MW: 262.11 g/mol).
N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
Functional Group Modifications
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
- Structure : Replaces the acetamide with a methanesulfonamide group .
- Key Differences : Sulfonamide groups are stronger acids (pKa ~1–2) compared to acetamides (pKa ~15–16), altering solubility and bioavailability .
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Physicochemical and Reactivity Comparisons
Molecular Weight and Solubility
*LogP values estimated based on substituent contributions.
Reactivity in Suzuki-Miyaura Coupling
- The target compound and its analogs react with aryl/heteroaryl halides via palladium catalysis to form biaryl linkages. The electron-rich pyridine ring in the target compound may accelerate oxidative addition compared to electron-deficient analogs (e.g., chlorinated derivatives) .
Biological Activity
3-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a dioxaborolane moiety and an acetamido group. Its molecular formula is , and it has a molecular weight of approximately 325.25 g/mol.
Anticancer Properties
Research indicates that compounds containing boron have shown promise in anticancer therapies. The dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of boron-containing compounds exhibited cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspases .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, the compound may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and survival. By modulating HDAC activity, this compound could promote the expression of tumor suppressor genes while silencing oncogenes .
Study 1: In Vitro Analysis
In vitro studies have assessed the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Study 2: In Vivo Efficacy
A recent animal model study evaluated the efficacy of this compound in inhibiting tumor growth. Mice bearing xenograft tumors were treated with varying doses of the compound. The results showed a dose-dependent reduction in tumor size and weight compared to untreated controls. Histological analysis confirmed increased apoptosis within tumor tissues following treatment .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including coupling of the pyridine-boronate ester moiety with the acetamide group. Key factors include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., premature boronate ester hydrolysis) .
- Solvent selection : Ethanol or acetonitrile is preferred to stabilize intermediates and improve solubility .
- Catalysts : Piperidine or other amines may act as bases to facilitate condensation reactions .
Yield optimization requires monitoring via TLC or HPLC to identify optimal reaction termination points .
Basic: Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms the presence of the boronate ester (δ ~1.3 ppm for tetramethyl groups) and acetamide protons (δ ~2.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced: How can researchers troubleshoot low yields or impurities during synthesis?
- Contradiction analysis : If yields drop, assess boronate ester stability—hydrolysis under acidic/neutral conditions may require inert atmospheres or anhydrous solvents .
- Byproduct identification : Use LC-MS to detect intermediates (e.g., deprotected pyridines) and adjust protecting groups or reaction times .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .
Advanced: How should contradictory biological activity data in target binding assays be resolved?
- Methodological adjustments :
- Binding buffer pH : Boronate esters are pH-sensitive; ensure physiological pH (7.4) to maintain compound integrity .
- Competitive assays : Use radiolabeled or fluorescent probes to validate target affinity and rule out nonspecific interactions .
- Structural analogs : Compare activity with derivatives lacking the boronate group to isolate its contribution .
Advanced: What computational approaches predict this compound’s reactivity or binding modes?
- Quantum chemical calculations : Density Functional Theory (DFT) models the boronate ester’s electronic structure to predict hydrolysis rates or nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., proteases) to guide mutagenesis studies or analog design .
Basic: What functional groups dictate this compound’s reactivity, and how?
- Boronate ester : Participates in Suzuki-Miyaura cross-coupling but is prone to hydrolysis under protic conditions .
- Acetamide : Stabilizes hydrogen bonding with biological targets; resistant to nucleophilic substitution under mild conditions .
- Pyridine ring : Enhances solubility and serves as a directing group in metal-catalyzed reactions .
Advanced: How can stability studies be designed to assess degradation under varying conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC .
- Kinetic studies : Monitor boronate ester hydrolysis rates in buffers of varying pH (4–9) to identify stable formulations .
Advanced: What strategies are effective for designing biologically active analogs?
- Bioisosteric replacement : Substitute the boronate ester with a carboxylic acid or trifluoroborate to balance stability and reactivity .
- Scaffold hopping : Retain the acetamide-pyridine core while modifying the boronate’s substituents (e.g., cyclohexyl vs. phenyl) .
Basic: Which analytical methods quantify this compound in biological matrices?
- LC-MS/MS : Use deuterated internal standards (e.g., d8-boronate) for precise quantification in plasma or tissue homogenates .
- UV-Vis spectroscopy : Leverage the pyridine ring’s absorbance (~260 nm) for rapid concentration estimates .
Advanced: How can researchers validate synthetic routes when scaling up from milligram to gram quantities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
